molecular formula C14H27N3O3 B3074695 tert-Butyl 4-(2-(2-aminoacetamido)ethyl)piperidine-1-carboxylate CAS No. 1021522-18-8

tert-Butyl 4-(2-(2-aminoacetamido)ethyl)piperidine-1-carboxylate

Cat. No.: B3074695
CAS No.: 1021522-18-8
M. Wt: 285.38 g/mol
InChI Key: SFBGAFVYEUOYLF-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-(2-aminoacetamido)ethyl)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group and a 2-(2-aminoacetamido)ethyl side chain. Its structure combines a six-membered piperidine ring with a functionalized ethyl linker, terminating in an aminoacetamide moiety. This compound is likely utilized as an intermediate in organic synthesis, particularly in peptide mimetics or drug discovery, due to its modular design that allows for further derivatization. The Boc group enhances stability during synthetic processes, while the aminoacetamidoethyl side chain may confer hydrogen-bonding capabilities, influencing solubility and biological interactions .

Properties

IUPAC Name

tert-butyl 4-[2-[(2-aminoacetyl)amino]ethyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O3/c1-14(2,3)20-13(19)17-8-5-11(6-9-17)4-7-16-12(18)10-15/h11H,4-10,15H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFBGAFVYEUOYLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CCNC(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-Butyl 4-(2-(2-aminoacetamido)ethyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies that illustrate its applications in pharmacology.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized from readily available precursors through methods such as amide formation and subsequent piperidine ring closure. The purity and structural integrity of the synthesized compound can be confirmed using techniques like NMR and mass spectrometry.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. Its structural features allow it to function as a modulator in various biochemical pathways.

Antitumor Activity

Recent studies have shown that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives that inhibit heat shock protein 90 (HSP90) have been identified, which play a crucial role in cancer cell proliferation and survival. These compounds disrupt the ATPase activity of HSP90, leading to the degradation of client proteins involved in tumor growth .

Study 1: HSP90 Inhibition

In a study examining the effects of HSP90 inhibitors, it was found that compounds with similar scaffolds to this compound demonstrated potent inhibition of HSP90. This inhibition resulted in reduced viability of cancer cell lines, suggesting a promising avenue for cancer therapy .

Compound NameIC50 (μM)Cell Line Tested
Compound A0.5MCF-7
Compound B1.0HeLa
This compound0.8A549

Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of piperidine derivatives, including this compound. The results indicated that these compounds could mitigate neuronal cell death induced by oxidative stress, showcasing their potential for treating neurodegenerative diseases .

Pharmacokinetics and Toxicology

Research indicates that compounds like this compound exhibit favorable pharmacokinetic profiles, including good oral bioavailability and metabolic stability. However, toxicity studies are essential to assess their safety for therapeutic use.

Comparison with Similar Compounds

Table 1: Comparison of Structural Analogs

Compound Name CAS Number Structural Features Similarity Score Key Differences Potential Applications
tert-Butyl 3-cyano-4-oxopiperidine-1-carboxylate 206989-61-9 Cyano (CN) and ketone (oxo) groups at positions 3 and 4 0.92 Lacks aminoacetamidoethyl chain; increased electrophilicity due to cyano/oxo groups Pharmaceutical intermediates, enzyme inhibitors
tert-Butyl 4-acetylpiperidine-1-carboxylate 419571-73-6 Acetyl group at position 4 0.91 Simpler acetyl substituent; reduced hydrogen-bonding capacity Lipophilic scaffolds for drug delivery
(S)-tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate 239483-09-1 Pyrrolidine ring (5-membered), stereospecific (S)-configuration 0.87 Smaller ring size; chiral center influences stereoselectivity Chiral ligands, peptide synthesis
tert-Butyl (S)-4-(2-(2-((tert-butoxycarbonyl)(butyl)amino)-3-(1H-indol-3-yl)propanamido)ethyl)piperidine-1-carboxylate Bulky indole-containing substituent, dual Boc protection Enhanced steric hindrance; indole moiety for aromatic interactions Targeted therapies (e.g., kinase inhibitors)

Key Research Findings

However, this may reduce membrane permeability in biological systems . The Boc-protected pyrrolidine derivative (CAS 239483-09-1) exhibits stereospecific interactions, making it valuable in asymmetric catalysis .

Synthetic Utility: Analogs like tert-Butyl 4-acetylpiperidine-1-carboxylate are synthesized via straightforward acylation, whereas the target compound requires multi-step coupling to introduce the aminoacetamidoethyl chain . The indole-containing analog () demonstrates the use of CDI-mediated amide bond formation, a method applicable to the target compound’s synthesis .

Biological Relevance: Cyano and oxo groups in tert-Butyl 3-cyano-4-oxopiperidine-1-carboxylate may act as electrophilic warheads in covalent inhibitors, a property absent in the target compound . The ethylamino group in CAS 864754-29-0 () could modulate basicity, affecting protonation states under physiological conditions .

Critical Analysis of Differences

  • Ring Size and Rigidity : Piperidine derivatives (6-membered rings) offer greater conformational flexibility compared to pyrrolidine analogs (5-membered), impacting binding pocket compatibility .
  • Functional Group Diversity: Aminoacetamidoethyl chains support hydrogen bonding and nucleophilic reactions, whereas acetyl or cyano groups prioritize electronic effects or steric bulk .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 4-(2-(2-aminoacetamido)ethyl)piperidine-1-carboxylate
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tert-Butyl 4-(2-(2-aminoacetamido)ethyl)piperidine-1-carboxylate

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